molecular formula C12H14N4O4S B3006206 N-allyl-2-[2-(4-nitrophenoxy)acetyl]-1-hydrazinecarbothioamide CAS No. 891095-84-4

N-allyl-2-[2-(4-nitrophenoxy)acetyl]-1-hydrazinecarbothioamide

Cat. No.: B3006206
CAS No.: 891095-84-4
M. Wt: 310.33
InChI Key: AFIMVRKEPNVWBN-UHFFFAOYSA-N
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Description

N-Allyl-2-[2-(4-nitrophenoxy)acetyl]-1-hydrazinecarbothioamide is a thiourea-hydrazide hybrid compound characterized by an allyl-substituted hydrazinecarbothioamide core linked to a 4-nitrophenoxyacetyl moiety. The 4-nitrophenoxy group likely influences its electronic properties, solubility, and biological interactions compared to non-nitro derivatives.

Properties

IUPAC Name

1-[[2-(4-nitrophenoxy)acetyl]amino]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-2-7-13-12(21)15-14-11(17)8-20-10-5-3-9(4-6-10)16(18)19/h2-6H,1,7-8H2,(H,14,17)(H2,13,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIMVRKEPNVWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-allyl-2-[2-(4-nitrophenoxy)acetyl]-1-hydrazinecarbothioamide is a synthetic organic compound with the molecular formula C12H14N4O4S. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The structure of N-allyl-2-[2-(4-nitrophenoxy)acetyl]-1-hydrazinecarbothioamide features a hydrazinecarbothioamide core, an allyl group, and a nitrophenoxyacetyl moiety. These structural elements contribute to its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC12H14N4O4S
Molecular Weight310.33 g/mol
CAS Number891095-84-4
PurityTypically 95%

Research into the mechanisms of action for N-allyl-2-[2-(4-nitrophenoxy)acetyl]-1-hydrazinecarbothioamide is ongoing. Preliminary studies suggest that the compound may interact with various cellular targets, potentially leading to:

  • Anticancer Activity : The compound has demonstrated promising results in inhibiting cancer cell proliferation. In vitro studies have shown significant cytotoxic effects against various cancer cell lines, including glioblastoma multiforme and breast adenocarcinoma, at low concentrations (nanomolar range) .
  • DNA Binding and Cleavage : Investigations into the DNA interaction properties indicate that this compound can bind to calf thymus DNA, suggesting potential applications in chemotherapeutic development through DNA cleavage mechanisms .

Anticancer Properties

Several studies have highlighted the anticancer potential of N-allyl-2-[2-(4-nitrophenoxy)acetyl]-1-hydrazinecarbothioamide. For instance:

  • Cytotoxicity Tests : In vitro assays have revealed that this compound exhibits significant cytotoxicity against glioblastoma and breast cancer cell lines. Morphological changes indicative of apoptosis were observed, such as cell shrinkage and chromatin condensation .
  • Comparative Analysis : When compared to structurally similar compounds, such as N-benzyl and N-propyl derivatives, N-allyl showed enhanced biological activity due to its specific allyl substitution which may improve its reactivity and binding affinity .

Mechanistic Insights

The precise pathways through which N-allyl-2-[2-(4-nitrophenoxy)acetyl]-1-hydrazinecarbothioamide exerts its effects are not fully elucidated but may involve:

  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds in this class can induce oxidative stress in cancer cells, leading to cell death .
  • Enzyme Inhibition : Investigations into enzyme interactions are ongoing, with some evidence pointing towards inhibition of key metabolic enzymes involved in cancer progression.

Study 1: Antitumor Efficacy

A study conducted by Abou-Melha et al. (2021) evaluated the antitumor efficacy of N-allyl derivatives in various cancer models. The results indicated that certain complexes formed with transition metals exhibited enhanced anticancer properties compared to the parent compound alone.

Study 2: DNA Interaction

Hussein et al. (2015) explored the DNA binding capabilities of this compound and found that it could effectively cleave DNA strands under physiological conditions, a promising feature for developing new chemotherapeutic agents.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents
Compound Name Substituent Molecular Formula Key Properties/Activities Reference
N-Allyl-2-(phenoxyacetyl)hydrazinecarbothioamide Phenoxy C₁₂H₁₅N₃O₂S Melting point: 169–171°C; IR (υ, cm⁻¹): 3234 (N–H), 3120 (C–H); lower lipophilicity vs. nitro derivatives. Limited bioactivity data reported.
N-Allyl-2-(2,4-dinitrophenyl)hydrazinecarbothioamide 2,4-Dinitrophenyl C₁₀H₁₀N₆O₄S Forms square planar Cu(II) complexes; exhibits moderate anticancer activity. The electron-withdrawing nitro groups enhance metal-binding affinity but reduce solubility.
N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide 2,5-Dimethylphenyl C₁₅H₁₆N₄S IC₅₀ = 0.8 µM against MCF-7 cells; high antioxidant activity. Methyl groups increase lipophilicity, enhancing membrane permeability.
Target Compound 4-Nitrophenoxy C₁₂H₁₃N₄O₄S Expected higher reactivity in nucleophilic substitutions due to nitro group. Predicted improved anticancer/antioxidant activity vs. non-nitro analogues (untested in evidence).

Key Observations :

  • Bioactivity Trends : Nitro-substituted analogues (e.g., 2,4-dinitrophenyl in ) show marked anticancer activity, suggesting the nitro group in the target compound may confer similar properties. However, methylphenyl derivatives () demonstrate superior IC₅₀ values due to optimized lipophilicity.
Metal Complexation Behavior
  • Co(II), Ni(II) Complexes : Octahedral geometries are common for hydrazinecarbothioamide complexes (), but the target compound’s bulky nitro group may sterically hinder such configurations.
Spectroscopic Characteristics
  • IR Spectroscopy: Allyl-hydrazinecarbothioamides show N–H stretches at 3120–3289 cm⁻¹ and C=S stretches near 1200–1250 cm⁻¹ . The nitro group in the target compound would introduce strong NO₂ asymmetric/symmetric stretches at ~1520 and 1350 cm⁻¹.
  • ¹H NMR: The allyl group’s protons resonate at δ 5.2–5.8 (vinyl CH₂) and δ 4.0–4.5 (N–CH₂), while the 4-nitrophenoxy group’s aromatic protons appear as a doublet near δ 8.2 .

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